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Compound of Interest

Compound Name: vD2173

Cat. No.: B15574033

Note on Terminology: The identifier "VD2173" does not correspond to a publicly documented
compound in cancer research. However, it is strongly associated with the clinical trial
NCT01902173, which investigates the pan-Akt inhibitor uprosertib (GSK2141795). Therefore,
these application notes and protocols are based on the extensive research available for
uprosertib.

Introduction

Uprosertib (also known as GSK2141795) is an orally bioavailable, potent, and selective ATP-
competitive inhibitor of all three isoforms of the serine/threonine kinase Akt (Aktl, Akt2, and
Akt3).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation,
survival, and metabolism, and its dysregulation is a frequent event in a wide range of human
cancers.[1][3] By targeting the central node of this pathway, uprosertib has demonstrated
significant anti-neoplastic activity in preclinical models and has been evaluated in numerous
clinical trials for various solid tumors.[4][5] These notes provide an overview of the applications
of uprosertib in cancer research, including its mechanism of action, quantitative data from
preclinical and clinical studies, and detailed protocols for key experiments.

Mechanism of Action

Uprosertib exerts its anti-cancer effects by binding to the ATP-binding pocket of Akt kinases,
preventing their phosphorylation and subsequent activation.[5] This inhibition blocks the
downstream signaling cascade, leading to a variety of cellular responses that are beneficial for
cancer therapy, including:
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 Induction of Apoptosis: Inhibition of Akt leads to the de-repression of pro-apoptotic proteins
such as BAD and the activation of caspases (e.g., Caspase-9), ultimately triggering

programmed cell death.[3][6]

o Cell Cycle Arrest: Uprosertib can induce cell cycle arrest, often in the G1 phase, by
preventing the Akt-mediated phosphorylation and inactivation of cell cycle inhibitors like p21
and p27.[3]

e Inhibition of Proliferation and Survival: By blocking the PISK/Akt/mTOR pathway, uprosertib
disrupts the signals that promote uncontrolled cell growth and survival.[4]

Data Presentation

ble 1- In Vi hibi ity of i

Target ICs0 (NM)
Aktl 180[2][6]
Akt2 328[2][6]
Akt3 38[2][6]

ble 2: linical In Vivo Eff [ i

Cancer Model Dosing Tumor Growth Inhibition
BT474 Breast Cancer
100 mg/kg, p.o. 61%][6]
Xenograft
SKOV3 Ovarian Cancer
30 mg/kg, p.o. 61%][6]

Xenograft

Table 3: Selected Clinical Trial Data for Uprosertib
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Trial Identifier

Cancer Type

Combination o
Key Findings
Agents

NCT01902173

BRAF-mutant

Cancers

) Phase I/1l trial to
Dabrafenib,

o assess safety and
Trametinib

efficacy.[7][8]

Phase Il Study

Metastatic Triple
Negative Breast

Cancer

Limited efficacy with

trametinib

monotherapy; addition

of uprosertib showed
Trametinib a numerically greater
objective response
rate but no difference
in progression-free

survival.[9]

Phase Il Study

Recurrent Cervical

Cancer

The combination was

feasible but required

dose modifications
Trametinib due to adverse
events; minimal anti-
cancer activity was

observed.[10]

Phase Il Study

RAS-mutated Acute

Myeloid Leukemia

The combination did
o not show clinical
Trametinib L _
activity in this patient

population.[11]

Phase | Study

Solid Tumors

The combination was
not well-tolerated, with
o diarrhea and rash
Trametinib )
being common dose-
limiting toxicities.[12]

[13]

Experimental Protocols
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Cell Proliferation Assay

Objective: To determine the effect of uprosertib on the proliferation of cancer cell lines.

Methodology:

Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well
and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO..

Drug Treatment: Prepare a serial dilution of uprosertib in culture medium. The final
concentrations should typically range from 0.01 to 30 uM. Add the diluted uprosertib or a
DMSO vehicle control to the respective wells.

Incubation: Incubate the plates for 72 hours.

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an
MTT assay according to the manufacturer's instructions.

Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the
percentage of cell viability relative to the DMSO-treated control cells and determine the ICso
value using non-linear regression analysis.

Western Blot Analysis for Akt Pathway Inhibition

Objective: To assess the effect of uprosertib on the phosphorylation of Akt and its downstream

targets.

Methodology:

Cell Lysis: Plate cancer cells and treat with varying concentrations of uprosertib for a
specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA
buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 pg) onto an SDS-
polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a
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PVDF membrane.

e Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at
room temperature. Incubate the membrane with primary antibodies against phospho-Akt
(Ser4d73), total Akt, phospho-GSK3[3, and a loading control (e.g., B-actin or GAPDH)
overnight at 4°C.

o Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary
antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced
chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of uprosertib in a preclinical animal model.
Methodology:

e Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10° cells in
Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

e Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach
a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

e Drug Administration: Administer uprosertib or a vehicle control orally (p.o.) at the desired
dose and schedule (e.g., once daily).

e Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

o Endpoint: At the end of the study (due to tumor size limits or a predetermined time point),
euthanize the mice and excise the tumors for further analysis (e.g., weighing,
immunohistochemistry).

o Data Analysis: Calculate tumor growth inhibition by comparing the mean tumor volume of the
treated group to the control group.

Visualizations
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Caption: The PI3K/Akt signaling pathway and the inhibitory action of Uprosertib.
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Caption: A typical experimental workflow for the evaluation of Uprosertib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. benchchem.com [benchchem.com]

. medchemexpress.com [medchemexpress.com]

. benchchem.com [benchchem.com]

. Uprosertib | C18H16CI2F2N402 | CID 51042438 - PubChem [pubchem.ncbi.nim.nih.gov]
. benchchem.com [benchchem.com]

. selleckchem.com [selleckchem.com]

. ClinicalTrials.gov [clinicaltrials.gov]

°
o ~ » &) EaN w N -

. Uprosertib, Dabrafenib, and Trametinib in Treating Patients With Stage 11IC-IV Cancer
[clin.larvol.com]

e 9. Phase Il study of MEK inhibitor trametinib alone and in combination with AKT inhibitor
GSK2141795/uprosertib in patients with metastatic triple negative breast cancer - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15574033?utm_src=pdf-body-img
https://www.benchchem.com/product/b15574033?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Uprosertib_A_Technical_Guide_to_a_Pan_Akt_Inhibitor.pdf
https://www.medchemexpress.com/GSK2141795.html
https://www.benchchem.com/pdf/Uprosertib_A_Technical_Guide_to_its_Mechanism_of_Action_in_Cancer_Cells.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Uprosertib
https://www.benchchem.com/pdf/Preclinical_Profile_of_Uprosertib_An_In_depth_Technical_Guide.pdf
https://www.selleckchem.com/products/gsk2141795.html
https://www.clinicaltrials.gov/study/NCT01902173
https://clin.larvol.com/trial-detail/NCT01902173
https://clin.larvol.com/trial-detail/NCT01902173
https://pubmed.ncbi.nlm.nih.gov/39644403/
https://pubmed.ncbi.nlm.nih.gov/39644403/
https://pubmed.ncbi.nlm.nih.gov/39644403/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 10. Results from a single arm, single stage phase Il trial of trametinib and GSK2141795 in
persistent or recurrent cervical cancer - PubMed [pubmed.ncbi.nim.nih.gov]

e 11. Oral MEK 1/2 Inhibitor Trametinib in Combination with AKT Inhibitor GSK2141795 in
Patients with Acute Myeloid Leukemia with RAS Mutations: A Phase Il Study - PMC
[pmc.ncbi.nlm.nih.gov]

e 12. Phase | dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the
oral MEK1/MEK?2 inhibitor trametinib in patients with solid tumors - PubMed
[pubmed.ncbi.nim.nih.gov]

» 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
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[https://www.benchchem.com/product/b15574033#applications-of-vd2173-in-cancer-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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